molecular formula C6H12ClNSi B107024 (3-Cyanopropyl)dimethylchlorosilane CAS No. 18156-15-5

(3-Cyanopropyl)dimethylchlorosilane

Cat. No.: B107024
CAS No.: 18156-15-5
M. Wt: 161.7 g/mol
InChI Key: GPIARXZSVWTOMD-UHFFFAOYSA-N
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Description

(3-Cyanopropyl)dimethylchlorosilane is an organosilicon compound with the molecular formula C6H12ClNSi. It is a clear, colorless to straw-colored liquid that is sensitive to moisture. This compound is primarily used as an intermediate in organic synthesis and as a coupling agent in various industrial applications .

Scientific Research Applications

(3-Cyanopropyl)dimethylchlorosilane has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and as a coupling agent to improve the adhesion of polymers to inorganic surfaces.

    Biology: Employed in the modification of biomolecules to enhance their stability and functionality.

    Medicine: Utilized in the development of drug delivery systems and as a reagent in the synthesis of pharmaceutical intermediates.

    Industry: Applied in the production of silicone-based materials, coatings, and adhesives.

Safety and Hazards

(3-Cyanopropyl)dimethylchlorosilane is a combustible liquid that causes severe skin burns and eye damage. It may also cause respiratory irritation . It is advised to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

Mechanism of Action

Target of Action

(3-Cyanopropyl)dimethylchlorosilane is a chemical compound with the molecular formula C6H12ClNSi . The primary targets of this compound are not explicitly mentioned in the available literature. More research is needed to identify its specific targets and their roles.

Mode of Action

It’s known that silane reagents like this one are often used in surface modification processes They can form covalent bonds with surfaces, altering their properties

Result of Action

It’s known that exposure to this compound can cause skin and eye irritation , suggesting that it may interact with cellular membranes or other biological molecules. More research is needed to elucidate the specific effects of this compound at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s known to react rapidly with moisture, water, and protic solvents . Therefore, the presence of these substances in the environment could potentially affect its action. Its storage temperature is also an important factor for its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Cyanopropyl)dimethylchlorosilane is typically synthesized through the reaction of (3-cyanopropyl)dimethylsilane with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:

(3-Cyanopropyl)dimethylsilane+Thionyl chlorideThis compound+Sulfur dioxide+Hydrogen chloride\text{(3-Cyanopropyl)dimethylsilane} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} (3-Cyanopropyl)dimethylsilane+Thionyl chloride→this compound+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors with precise control over temperature and pressure to ensure high yield and purity. The reaction is typically conducted at elevated temperatures and may involve the use of catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions: (3-Cyanopropyl)dimethylchlorosilane undergoes various chemical reactions, including:

    Hydrolysis: Reacts rapidly with water to form (3-cyanopropyl)dimethylsilanol and hydrogen chloride.

    Substitution: Can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.

    Addition: Can participate in addition reactions with unsaturated compounds.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions under ambient conditions.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Addition: Unsaturated compounds under controlled temperature and pressure.

Major Products:

Comparison with Similar Compounds

  • (3-Cyanopropyl)dimethylsilane
  • (3-Cyanopropyl)trimethoxysilane
  • (3-Cyanopropyl)methyldichlorosilane

Comparison: (3-Cyanopropyl)dimethylchlorosilane is unique due to its specific reactivity with nucleophiles, which makes it a valuable intermediate in organic synthesis. Compared to (3-Cyanopropyl)trimethoxysilane, it offers different reactivity patterns due to the presence of the chlorine atom instead of methoxy groups. Similarly, (3-Cyanopropyl)methyldichlorosilane has two chlorine atoms, making it more reactive but less selective in substitution reactions .

Properties

IUPAC Name

4-[chloro(dimethyl)silyl]butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNSi/c1-9(2,7)6-4-3-5-8/h3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIARXZSVWTOMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCCC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066324
Record name Butanenitrile, 4-(chlorodimethylsilyl)-
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Molecular Weight

161.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18156-15-5
Record name 3-Cyanopropyldimethylchlorosilane
Source CAS Common Chemistry
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Record name 3-Cyanopropyl dimethyl chlorosilane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanenitrile, 4-(chlorodimethylsilyl)-
Source EPA Chemicals under the TSCA
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Record name Butanenitrile, 4-(chlorodimethylsilyl)-
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Record name 4-(chlorodimethylsilyl)butyronitrile
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Record name 4-(Chlorodimethylsilyl)butanenitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-Cyanopropyldimethylchlorosilane interact with surfaces and what are the downstream effects?

A: 3-Cyanopropyldimethylchlorosilane (CPDCS) interacts with surfaces primarily through its reactive chlorosilane group (-SiCl). This group readily hydrolyzes in the presence of moisture, forming silanol groups (-SiOH) that can condense with hydroxyl groups (-OH) present on various surfaces like silica, glass, or even biological materials. This condensation reaction leads to the formation of strong covalent Si-O-Si bonds, effectively anchoring the CPDCS molecule to the surface. [, , ]

  • Hydrophobicity: The attached cyanopropyldimethyl groups are hydrophobic, rendering the surface water-repellent. [, , ]
  • Reduced Surface Energy: The hydrophobic modification lowers the surface free energy, impacting interactions with other molecules or materials. []
  • Platform for further Functionalization: The cyano group (-CN) can be further modified through chemical reactions, enabling the attachment of other molecules or biomolecules for specific applications. []

Q2: What is the structural characterization of 3-Cyanopropyldimethylchlorosilane?

A2: 3-Cyanopropyldimethylchlorosilane has the following characteristics:

  • Spectroscopic data:
    • Infrared spectroscopy (IR): Presence of characteristic peaks for -CN, -CH, and Si-Cl functional groups. []

Q3: How does CPDCS modified surface impact lipid bilayer formation?

A: Studies show that CPDCS modification creates a surface conducive to lipid bilayer formation. The hydrophobic cyanopropyldimethyl groups on the surface promote lipid monolayer formation, with the lipid tails oriented towards the modified glass. This monolayer serves as a foundation for a stable lipid bilayer to suspend across the orifice of a glass nanopore membrane. The stability is attributed to the small bilayer area and the strong interaction between the lipid and the modified surface. []

Q4: Can you elaborate on the applications of 3-Cyanopropyldimethylchlorosilane in capillary zone electrophoresis?

A: CPDCS plays a crucial role in creating stable hybrid phospholipid bilayers (HPBs) for capillary zone electrophoresis (CZE). These HPBs serve as capillary coatings to minimize the nonspecific adsorption of proteins, a common challenge in CZE protein separations. []

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